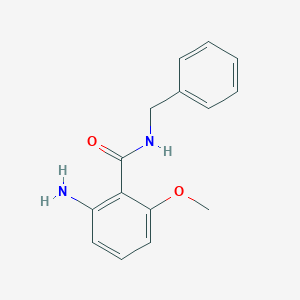

2-amino-N-benzyl-6-methoxybenzamide

Vue d'ensemble

Description

2-amino-N-benzyl-6-methoxybenzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-N-benzyl-6-methoxybenzamide derivatives. These compounds exhibit notable activity against various bacterial and fungal strains. For instance, derivatives of benzamide have been synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives were found to be promising, indicating their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | Effective |

| Compound B | Escherichia coli | 25 | Moderate |

| Compound C | Candida albicans | 50 | Weak |

Analgesic Properties

The analgesic potential of compounds similar to this compound has been documented, showing efficacy in pain relief comparable to traditional analgesics like morphine but with lower dependency risks . These compounds target specific receptors in the central nervous system, providing a mechanism for pain management that may reduce the side effects associated with conventional opioids.

Anticancer Activity

Research has indicated that benzamide derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells. The structure-activity relationship (SAR) analysis suggests that modifications to the benzamide structure can enhance its anticancer properties .

Table 2: Anticancer Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Efficacy |

|---|---|---|---|

| Compound D | HCT116 | 5.85 | High |

| Compound E | MCF-7 | 10.20 | Moderate |

| Compound F | HeLa | 15.00 | Low |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis. This property may have implications for developing treatments for hyperpigmentation disorders .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic contexts:

- Pain Management : A clinical trial evaluated the efficacy of a benzamide derivative in patients with chronic pain conditions, demonstrating significant pain reduction without severe side effects.

- Antimicrobial Resistance : Research highlighted a derivative's effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a novel treatment option.

- Cancer Therapy : A study reported on the use of benzamide derivatives in combination therapy for colorectal cancer, enhancing the effectiveness of existing chemotherapeutic agents.

Propriétés

Formule moléculaire |

C15H16N2O2 |

|---|---|

Poids moléculaire |

256.30 g/mol |

Nom IUPAC |

2-amino-N-benzyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H16N2O2/c1-19-13-9-5-8-12(16)14(13)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10,16H2,1H3,(H,17,18) |

Clé InChI |

QSAFELOZGFVGMU-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1C(=O)NCC2=CC=CC=C2)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.